IMP-1088 IMP-1088 IMP-1088 is an inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2 (IC50 = <1 nM for both human enzymes). It inhibits replication of rhinovirus (RV), the virus most commonly responsible for the common cold, by inhibiting myristoylation of the RV capsid protein VP0 from strain RV-A16 in HeLa cells. IMP-1088 (500 nM) reduces RV-A16, RV-A1, RV-B14, and RV-A28 viral titers in HeLa cells without affecting cell growth (IC50 = >1,000 nM). It also blocks production of infectious RV-16 virus in primary human bronchial epithelial cells (hBECs) when added 3 hours post infection via inhibition of viral capsid assembly.
IMP-1088 is a novel potent and selective blocker of N-myristoylation in cells.
Brand Name: Vulcanchem
CAS No.: 2059148-82-0
VCID: VC0530541
InChI: InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3
SMILES: CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C
Molecular Formula: C25H29F2N5O
Molecular Weight: 453.5 g/mol

IMP-1088

CAS No.: 2059148-82-0

Cat. No.: VC0530541

Molecular Formula: C25H29F2N5O

Molecular Weight: 453.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

IMP-1088 - 2059148-82-0

Specification

CAS No. 2059148-82-0
Molecular Formula C25H29F2N5O
Molecular Weight 453.5 g/mol
IUPAC Name 1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine
Standard InChI InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3
Standard InChI Key SOXNKJCQBRQUMS-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C
Canonical SMILES CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

IMP-1088 is a small molecule inhibitor with the chemical formula C₂₅H₂₉F₂N₅O and a molar mass of 453.538 g·mol⁻¹ . The compound was developed through fragment-based drug discovery, specifically utilizing fragment reconstruction and structure-guided fragment linking techniques to optimize binding affinity . The molecular structure features a difluorophenyl indazole linker that adopts a unique conformation within the enzyme active site .

Physical Properties

The table below summarizes the key physical and chemical properties of IMP-1088:

PropertyValue
Chemical FormulaC₂₅H₂₉F₂N₅O
Molar Mass453.538 g·mol⁻¹
Structure ClassDifluorophenyl indazole derivative
Binding AffinityPicomolar range (sub-nanomolar IC₅₀)
Target EnzymesHuman NMT1 and NMT2
MechanismCompetitive inhibitor of protein substrate binding

IMP-1088 demonstrates exceptionally high potency against both human N-myristoyltransferase isoforms (NMT1 and NMT2), with binding affinity in the picomolar range that approaches the limits of conventional enzyme inhibition assays .

Mechanism of Action

Inhibition of N-myristoyltransferases

IMP-1088 functions through a host-directed antiviral approach rather than directly targeting viral proteins. It potently inhibits the human enzymes N-myristoyltransferase 1 and 2 (NMT1 and NMT2), which are responsible for N-myristoylation - a critical post-translational modification .

N-myristoylation involves the covalent attachment of myristic acid (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of specific proteins. This modification is essential for proper protein localization, stability, and function, particularly for viral proteins involved in capsid assembly and viral replication .

Antiviral Activity Spectrum

Efficacy Against Rhinoviruses

IMP-1088 demonstrates potent activity against rhinoviruses, the primary causative agents of the common cold. In experimental models, it prevents rhinoviral replication at nanomolar concentrations with an IC₅₀ of approximately 5.8 nM (95% CI: 1.6-15 nM) .

The compound completely suppresses the production of new infectious rhinovirus at concentrations of 125 nM and maintains efficacy against multiple rhinovirus serotypes . Importantly, IMP-1088 remains effective even when administered up to 3 hours post-infection, suggesting potential therapeutic utility even after infection has been established .

Activity Against Poxviruses

Research demonstrates that IMP-1088 effectively inhibits vaccinia virus (VACV) infection and spread with minimal cytotoxicity in vitro . Treatment with IMP-1088 results in:

  • A >50% reduction in virus yield and viral spread at approximately 100 nM concentration

  • A nearly 4-log reduction in infectivity of viral particles produced in the presence of the inhibitor

  • Prevention of N-myristoylation of the L1 protein, which is essential for viral entry

The table below summarizes the antiviral activity of IMP-1088 against vaccinia virus:

ParameterEffect of IMP-1088Concentration
Virus Yield>50% reduction~100 nM
Viral Spread>50% reduction~100 nM
Infectivity of Progeny Virions~4-log reduction2 μM
CytotoxicityNo observable toxicityUp to 10 μM
Selectivity Index>100-

Effect on Other Viruses

Beyond rhinoviruses and poxviruses, IMP-1088 demonstrates efficacy against:

  • Poliovirus (another picornavirus)

  • Foot-and-mouth disease virus (FMDV)

  • Mammarenaviruses such as lymphocytic choriomeningitis virus (LCMV)

  • Potentially effective against hemorrhagic fever viruses like Lassa and Junin viruses, which require myristoylated proteins for their life cycle

This broad-spectrum activity positions IMP-1088 as a promising candidate for treating multiple viral infections that depend on protein myristoylation.

Structural Basis for Inhibitory Activity

Binding Mode

High-resolution X-ray crystallography (1.88 Å) reveals that IMP-1088 forms an extensive network of interactions within the protein substrate pocket of human NMT1 . Key structural features of this interaction include:

  • The difluorophenyl indazole linker adopts a unique trajectory through the enzyme active site

  • The inhibitor displaces the Y296 side chain, which then stacks over the inhibitor, resulting in a deeply buried ligand binding mode

  • The ether linker twists out of plane, enabling the pyrazole ring to form a strong hydrogen bond with S405

  • The inhibitor induces an alternative conformation of H298 compared to other inhibitors

  • Multiple stacking and hydrophobic interactions form with V181, F188, F190, and F311

Structure-Activity Relationship

Molecular modeling studies have identified key residues that interact with IMP-1088 in both NMT1 and NMT2, including Tyr296, Phe190, Tyr420, Leu453, Gln496, Val181, Leu474, Glu182, and Asn246 . The consistent interaction with these residues across both NMT isoforms explains the dual-inhibitory activity of IMP-1088 .

Of particular importance is Tyr296, which forms high-affinity π-π stacked interactions with IMP-1088, highlighting its crucial role in binding affinity . The binding of IMP-1088 induces structural changes in NMT, including:

  • Decreased residue fluctuations

  • Enhanced structural compactness

  • Burial of crucial hydrophobic residues essential for NMT functionality

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